![molecular formula C17H21BF4NP B12306797 2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate](/img/structure/B12306797.png)
2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-[(Diphenylphosphino)methyl]pyrrolidiniumtetrafluoroborat ist ein chirales Phosphoniumsalz, das im Bereich der organischen Chemie großes Interesse geweckt hat. Diese Verbindung ist bekannt für ihre einzigartigen Strukturmerkmale, zu denen ein Pyrrolidiniumring und eine Diphenylphosphinogruppe gehören. Das Tetrafluoroboratanion sorgt für die Stabilität der Verbindung, wodurch sie in verschiedenen chemischen Reaktionen und Anwendungen nützlich ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-2-[(Diphenylphosphino)methyl]pyrrolidiniumtetrafluoroborat erfolgt typischerweise durch Reaktion von (S)-2-(Chlormethyl)pyrrolidin mit Diphenylphosphin in Gegenwart einer Base wie Natriumhydrid. Das resultierende Phosphoniumsalz wird dann mit Tetrafluorborsäure behandelt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen erfordern oft eine inerte Atmosphäre und kontrollierte Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Systemen trägt dazu bei, konstante Reaktionsbedingungen zu gewährleisten und die Gesamteffizienz zu verbessern. Der Reinigungsprozess kann Kristallisation oder Chromatographie umfassen, um die Verbindung in reiner Form zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate typically involves the reaction of (S)-2-(chloromethyl)pyrrolidine with diphenylphosphine in the presence of a base such as sodium hydride. The resulting phosphonium salt is then treated with tetrafluoroboric acid to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The purification process may involve crystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Reaktionstypen
(S)-2-[(Diphenylphosphino)methyl]pyrrolidiniumtetrafluoroborat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Phosphinoxiden oxidiert werden.
Reduktion: Sie kann zu Phosphinen reduziert werden.
Substitution: Der Pyrrolidiniumring kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid verwendet.
Substitution: Nucleophile wie Natriummethoxid können unter basischen Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Diphenylphosphinoxidderivate.
Reduktion: Diphenylphosphin.
Substitution: Verschiedene substituierte Pyrrolidiniumderivate.
Wissenschaftliche Forschungsanwendungen
(S)-2-[(Diphenylphosphino)methyl]pyrrolidiniumtetrafluoroborat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Ligand in der asymmetrischen Katalyse verwendet und ermöglicht enantioselektive Reaktionen.
Biologie: Die Verbindung wird wegen ihres Potenzials in der Arzneimittelentwicklung untersucht, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme.
Medizin: Es werden Forschungen durchgeführt, um den Einsatz in der Entwicklung neuer Therapeutika zu untersuchen.
Industrie: Es wird bei der Synthese von Feinchemikalien und Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von (S)-2-[(Diphenylphosphino)methyl]pyrrolidiniumtetrafluoroborat beruht auf seiner Fähigkeit, als Ligand zu fungieren und sich in katalytischen Zyklen mit Metallzentren zu koordinieren. Die Diphenylphosphinogruppe spielt eine entscheidende Rolle bei der Stabilisierung der Übergangszustände und Zwischenprodukte, wodurch die Reaktionsgeschwindigkeit und Selektivität erhöht werden. Der Pyrrolidiniumring liefert zusätzliche sterische und elektronische Effekte, die die Gesamtreaktivität beeinflussen.
Wirkmechanismus
The mechanism of action of (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate involves its ability to act as a ligand, coordinating with metal centers in catalytic cycles. The diphenylphosphino group plays a crucial role in stabilizing the transition states and intermediates, thereby enhancing the reaction rates and selectivity. The pyrrolidinium ring provides additional steric and electronic effects that influence the overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (S)-2-(Diphenylphosphino)methylpyridin
- (S)-2-(Diphenylphosphino)methylpyrrolidin
- (S)-2-(Diphenylphosphino)methylpiperidin
Einzigartigkeit
(S)-2-[(Diphenylphosphino)methyl]pyrrolidiniumtetrafluoroborat zeichnet sich durch seinen chiralen Charakter und das Vorhandensein des Tetrafluoroboratanions aus, das für eine verbesserte Stabilität und Löslichkeit sorgt. Seine einzigartigen Strukturmerkmale machen es zu einer vielseitigen Verbindung in verschiedenen chemischen Umwandlungen und Anwendungen.
Eigenschaften
Molekularformel |
C17H21BF4NP |
|---|---|
Molekulargewicht |
357.1 g/mol |
IUPAC-Name |
diphenyl(pyrrolidin-1-ium-2-ylmethyl)phosphane;tetrafluoroborate |
InChI |
InChI=1S/C17H20NP.BF4/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17;2-1(3,4)5/h1-6,9-12,15,18H,7-8,13-14H2;/q;-1/p+1 |
InChI-Schlüssel |
WEGZQMKNDYFNNA-UHFFFAOYSA-O |
Kanonische SMILES |
[B-](F)(F)(F)F.C1CC([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12306714.png)

![tert-butyl N-[2-(2-oxoethyl)cyclopentyl]carbamate](/img/structure/B12306721.png)
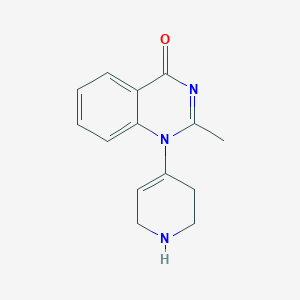
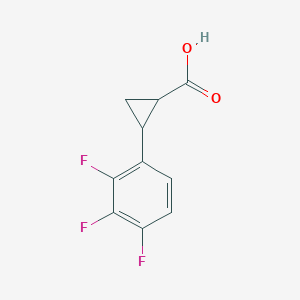
![Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate](/img/structure/B12306743.png)
![10-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-10-oxo-decanoic acid](/img/structure/B12306745.png)
![rac-(2R,5S)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid, cis](/img/structure/B12306766.png)
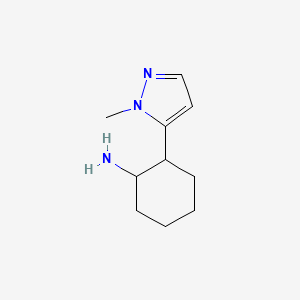
![8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-propan-2-yl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol](/img/structure/B12306770.png)
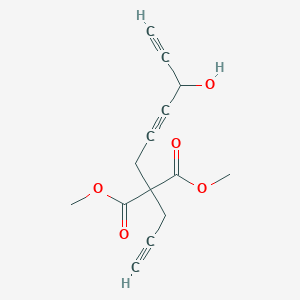
![N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B12306781.png)
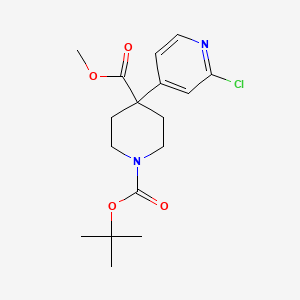
![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid-3'-phenyl-2-[[2-(dimethylamino)ethyl]methy](/img/structure/B12306795.png)
